molecular formula C21H24N6O3 B2655591 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014031-07-2

1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2655591
CAS No.: 1014031-07-2
M. Wt: 408.462
InChI Key: HDZYKHCKPGLZKB-UHFFFAOYSA-N
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Description

1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
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Biological Activity

1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine derivative class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and autophagy modulation.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N6O2C_{22}H_{26}N_{6}O_{2} with a molecular weight of approximately 406.49 g/mol. The structure comprises a purine core substituted with a benzyl group, a pyrazole moiety, and a methoxyethyl group.

PropertyValue
Molecular FormulaC22H26N6O2
Molecular Weight406.49 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzymatic pathways associated with cell proliferation and survival. The specific mechanisms include:

  • Inhibition of mTORC1 : Studies have shown that related compounds can disrupt mTORC1 signaling, leading to altered autophagic processes and potential antiproliferative effects in cancer cells .
  • Autophagy Modulation : The compound may act as an autophagy modulator by affecting the flux of autophagic processes under nutrient-deprived conditions. This modulation can lead to increased cellular stress in cancer cells, making them more susceptible to treatment .

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • MIA PaCa-2 Cells : Compounds related to this structure demonstrated submicromolar antiproliferative activity and good metabolic stability. They were observed to reduce mTORC1 activity and induce autophagy under basal conditions .

Case Studies

A notable case study involved the testing of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides (structurally similar to the compound ). These compounds showed:

  • Submicromolar Activity : Effective against MIA PaCa-2 pancreatic cancer cells.
  • Autophagy Dynamics : Increased basal autophagy while impairing autophagic flux during nutrient starvation conditions .

Comparative Analysis

The biological activity of 1-benzyl derivatives can be compared with other purine derivatives to understand their unique properties better:

Compound NameActivity TypeReference
1-benzyl-8-(3,5-dimethylpyrazol-4-yl)benzamideAntiproliferative
6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidinKinase inhibition
TAK-733Kinase inhibition (MEK/ERK)

Properties

IUPAC Name

1-benzyl-8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-14-12-15(2)27(23-14)20-22-18-17(25(20)10-11-30-4)19(28)26(21(29)24(18)3)13-16-8-6-5-7-9-16/h5-9,12H,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZYKHCKPGLZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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